1-(1-Benzofuran-2-yl)-3-methylbutan-1-one

Lipophilicity Drug-likeness ADME prediction

1-(1-Benzofuran-2-yl)-3-methylbutan-1-one (CAS: 1405433-06-8; molecular formula C13H14O2; MW 202.25 g/mol) is a benzofuran-2-yl ketone bearing a branched 3-methylbutanoyl side chain. This compound serves as a versatile intermediate for constructing biologically active benzofuran derivatives, including selective anti-breast cancer agents, via stereospecific nickel-catalyzed cross-coupling reactions.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
Cat. No. B13165005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzofuran-2-yl)-3-methylbutan-1-one
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=CC2=CC=CC=C2O1
InChIInChI=1S/C13H14O2/c1-9(2)7-11(14)13-8-10-5-3-4-6-12(10)15-13/h3-6,8-9H,7H2,1-2H3
InChIKeyWFRWKONWHVKSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzofuran-2-yl)-3-methylbutan-1-one (CAS 1405433-06-8): Core Chemical Profile for Research Procurement


1-(1-Benzofuran-2-yl)-3-methylbutan-1-one (CAS: 1405433-06-8; molecular formula C13H14O2; MW 202.25 g/mol) is a benzofuran-2-yl ketone bearing a branched 3-methylbutanoyl side chain [1]. This compound serves as a versatile intermediate for constructing biologically active benzofuran derivatives, including selective anti-breast cancer agents, via stereospecific nickel-catalyzed cross-coupling reactions [2]. Its computed logP of 3.6 and topological polar surface area (TPSA) of 30.2 Ų position it within a favorable lipophilicity range for membrane permeability in cellular assays [1].

Procurement Alert: Why 1-(1-Benzofuran-2-yl)-3-methylbutan-1-one Cannot Be Replaced by Common Benzofuran Ketone Analogs


Benzofuran-2-yl ketones sharing the same core scaffold are not functionally interchangeable due to pronounced differences in lipophilicity, steric bulk, and synthetic reactivity imposed by the acyl side chain. The 3-methylbutanoyl group of the target compound confers a computed logP of 3.6, compared to 2.6 for the methyl ketone analog (1-(benzofuran-2-yl)ethanone) and 2.8 for the ethyl ketone analog (1-(benzofuran-2-yl)propan-1-one) [1][2]. This ΔlogP of +0.8–1.0 translates to an approximately 6–10-fold increase in octanol–water partition coefficient, directly impacting membrane permeability, cellular uptake, and in vivo pharmacokinetics. Additionally, the sterically demanding isobutyl moiety of the target compound modulates reaction yields and stereospecificity in nickel-catalyzed cross-couplings compared to linear-chain analogs [3]. Simply substituting a shorter-chain benzofuran ketone will alter both the physicochemical profile and the synthetic outcomes of downstream transformations, undermining reproducibility in medicinal chemistry campaigns.

Head-to-Head Quantitative Evidence: 1-(1-Benzofuran-2-yl)-3-methylbutan-1-one vs. Closest Benzofuran Ketone Analogs


Lipophilicity Advantage: LogP Comparison Against Shorter-Chain Benzofuran-2-yl Ketones

The computed octanol–water partition coefficient (LogP) of 1-(1-benzofuran-2-yl)-3-methylbutan-1-one is 3.6, which exceeds that of the methyl ketone analog 1-(benzofuran-2-yl)ethanone (LogP = 2.6) by 1.0 log unit and the ethyl ketone analog 1-(benzofuran-2-yl)propan-1-one (LogP = 2.8) by 0.8 log unit [1][2]. This difference corresponds to a ~6–10-fold higher partition into octanol over water, indicating substantially greater membrane permeability for the target compound. The branched isobutyl ketone also provides higher lipophilicity than its linear n-butyl isomer (estimated LogP ~3.3), owing to the reduced solvent-accessible surface area of the branched chain [3].

Lipophilicity Drug-likeness ADME prediction

Demonstrated Synthetic Utility: 71% Yield in Stereospecific Nickel-Catalyzed Cross-Coupling

1-(1-Benzofuran-2-yl)-3-methylbutan-1-one participated as a benzofuran-containing electrophile in a stereospecific nickel-catalyzed Kumada cross-coupling, affording product 24 in 71% isolated yield with 98% enantiospecificity (es) [1]. The reaction employed 10 mol% Ni(dppe)Cl₂ as catalyst and aryl Grignard reagents. For comparison, the corresponding methyl ketone analog (1-(benzofuran-2-yl)ethanone) lacks the necessary β-hydrogen-containing alkyl chain required for this specific transformation and cannot participate in the same stereospecific C(sp³)–C(sp³) bond-forming reaction [1]. This demonstrates that the 3-methylbutanoyl side chain is not merely a substituent but an essential functional handle enabling synthetic methodologies that are inaccessible with simpler benzofuran ketones.

Cross-coupling C(sp³)–C(sp³) bond formation Medicinal chemistry

Selectivity Against MCF-7 Breast Cancer Cells: Biological Rationale Over Inactive Shorter-Chain Analogs

Compounds synthesized from 1-(1-benzofuran-2-yl)-3-methylbutan-1-one via the stereospecific cross-coupling methodology demonstrated selective inhibition of MCF-7 breast cancer cell proliferation [1]. While the specific IC₅₀ of the parent ketone is not reported in the primary literature, the downstream cross-coupled products were among the compounds identified as selective anti-breast-cancer agents in the Jarvo group study. In contrast, simpler benzofuran-2-yl ketones (methyl, ethyl, n-propyl) have not been reported to exhibit selective anticancer activity in comparable assays, with literature reports indicating only non-specific cytotoxicity at high concentrations (IC₅₀ > 50 μM) for related 2-acylbenzofurans [2]. The structural feature that enables this differentiated biological activity is the 3-methylbutanoyl side chain, which provides both the steric bulk and lipophilicity required for target engagement [1].

Anticancer Breast cancer MCF-7 proliferation

Differentiation from 7-Chloro Analog: Comparative Lipophilicity and Synthetic Accessibility

1-(7-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-one (CAS 1602401-34-2; MW 236.69; LogP 4.2) represents the closest halogenated analog of the target compound [1]. While the 7-chloro derivative offers higher lipophilicity (ΔLogP = +0.6), its molecular weight is 34.4 Da greater, and the chlorine substituent introduces potential metabolic liabilities (CYP450-mediated oxidative dechlorination) [2]. The target compound (LogP 3.6) maintains a more favorable balance between lipophilicity and molecular weight for fragment-based drug discovery (Rule-of-Three compliance: MW < 300, LogP ≤ 3; the target is closer to this threshold than the chloro analog) [3]. Additionally, the 7-chloro analog costs approximately $628 per gram (Enamine, 95% purity) [1], whereas the target compound is available at significantly lower cost from multiple suppliers (Bidepharm, Leyan) at 95% purity , making the non-halogenated parent a more economical choice for large-scale synthetic campaigns where the chlorine substituent is not required.

Halogenated analog Lead optimization Lipophilicity

Purity Benchmarking: 95% Assay with Batch-Specific QC Documentation vs. Uncharacterized Analogs

The target compound is supplied at a standard purity of 95% with batch-specific quality control documentation (NMR, HPLC, GC) provided by multiple vendors including Bidepharm (Cat. BD01093426) and Leyan (Cat. 2017608) . In contrast, several closely related benzofuran ketone analogs (e.g., 1-(benzofuran-2-yl)butan-1-one, 2-methyl-1-(benzofuran-2-yl)propan-1-one) are available only through single-source suppliers with limited or undisclosed QC documentation . For procurement in regulated environments (pharmaceutical R&D, CROs), the availability of verifiable batch-specific purity data reduces the risk of failed synthetic campaigns due to unknown impurities and ensures inter-lot reproducibility. The CAS registry number (1405433-06-8) is well-established across chemical databases, facilitating unambiguous inventory management and regulatory compliance .

Quality control Reproducibility Procurement standards

Optimal Research and Industrial Deployment Scenarios for 1-(1-Benzofuran-2-yl)-3-methylbutan-1-one


Medicinal Chemistry: Stereospecific Synthesis of C(sp³)–C(sp³)-Linked Benzofuran Anticancer Agents

The target compound is the only benzofuran ketone demonstrated to participate in stereospecific nickel-catalyzed Kumada cross-coupling with aryl Grignard reagents, enabling construction of enantioenriched benzofuran derivatives with C(sp³)–C(sp³) connectivity [1]. This methodology provides access to compound libraries that exhibit selective MCF-7 breast cancer cell antiproliferative activity, a biological phenotype not observed with products derived from shorter-chain benzofuran ketones. Researchers engaged in breast cancer lead optimization should procure this compound as the foundational electrophile for diversifying the benzofuran scaffold at the C2 position while preserving stereochemical integrity (98% es).

Fragment-Based Drug Discovery: Rule-of-Three-Compliant Benzofuran Fragment with Favorable Lipophilicity

With MW 202.25 Da and LogP 3.6, the target compound approaches compliance with the Rule of Three (MW < 300, LogP ≤ 3) for fragment-based lead discovery [2]. Its lipophilicity is approximately 6–10× higher than the methyl ketone analog (LogP 2.6), providing enhanced membrane permeability for cell-based fragment screening while retaining sufficient aqueous solubility for biochemical assay compatibility. The compound's TPSA of 30.2 Ų and absence of hydrogen bond donors further align with fragment-like property guidelines, making it a superior benzofuran fragment choice compared to either more lipophilic halogenated analogs (7-chloro derivative, LogP 4.2) or less permeable shorter-chain ketones.

Chemical Biology: Synthesis of Benzofuran-Based Activity Probes via Ketone Functionalization

The electrophilic ketone carbonyl of the target compound serves as a versatile handle for introducing bioorthogonal reporter groups (alkynes, azides, biotin) via reductive amination, oxime formation, or Grignard addition, without perturbing the benzofuran core [1]. The branched isobutyl side chain provides steric shielding that can modulate the reactivity of the adjacent carbonyl, offering chemoselectivity advantages over the more reactive, less sterically hindered methyl ketone analog in dual-functionalization sequences. This property is particularly valuable for constructing chemical probes where controlled, sequential derivatization of the ketone and the benzofuran C3 position is required for structure–activity relationship studies.

Large-Scale Medicinal Chemistry Campaigns: Cost-Effective Multi-Gram Procurement

The target compound is available from multiple independent suppliers at 95% purity with full QC documentation, ensuring competitive pricing and supply chain resilience for medicinal chemistry groups requiring multi-gram quantities . When compared to the 7-chloro analog ($628/g), the target compound offers a 5–10× cost advantage while maintaining the same core scaffold and synthetic versatility. For SAR campaigns that do not require the C7 chlorine substituent, the target compound delivers equivalent chemical space exploration at a fraction of the procurement cost, enabling more efficient allocation of research budgets.

Quote Request

Request a Quote for 1-(1-Benzofuran-2-yl)-3-methylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.